1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(4-Fluorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a fluorophenyl group and an azabicyclohexane core
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi, which promotes cyclization via an intermolecular Br···Li coordination (SN2 process) . Another approach includes the intramolecular radical cyclopropanation of unactivated alkenes with a Cu(I)/secondary amine cooperative catalyst, enabling the construction of the bicyclo[3.1.0]hexane skeleton with high efficiency .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique binding interactions, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar bicyclic compounds, such as:
Atorvastatin Epoxy Tetrahydrofuran Analog: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in their substituents and chemical properties.
The uniqueness of 1-(4-Fluorophenyl)-3-azabicyclo[31
Properties
CAS No. |
86215-41-0 |
---|---|
Molecular Formula |
C11H12FN |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2 |
InChI Key |
SDJYZGPQPJAGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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